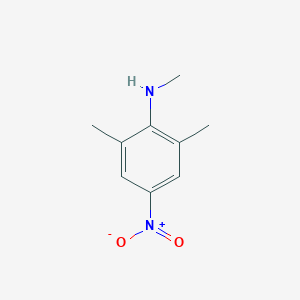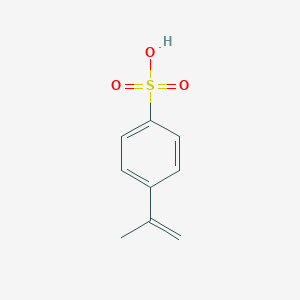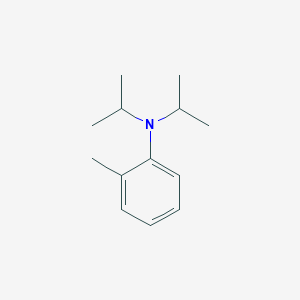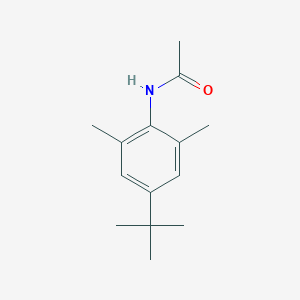
4-cyano-N-(6-methyl-2-pyridinyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyano-N-(6-methyl-2-pyridinyl)benzenesulfonamide, also known as CPB, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. CPB belongs to the class of sulfonamide compounds, which have been widely used in medicinal chemistry due to their diverse pharmacological activities.
Mechanism of Action
The mechanism of action of 4-cyano-N-(6-methyl-2-pyridinyl)benzenesulfonamide involves the inhibition of several key enzymes and signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of carbonic anhydrase IX, which is highly expressed in many types of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of angiogenesis, induction of apoptosis, and modulation of immune responses. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
4-cyano-N-(6-methyl-2-pyridinyl)benzenesulfonamide has several advantages for use in lab experiments, including its high purity, stability, and low toxicity. However, this compound also has some limitations, including its limited solubility in aqueous solutions and its potential to form insoluble aggregates.
Future Directions
There are several future directions for research on 4-cyano-N-(6-methyl-2-pyridinyl)benzenesulfonamide, including the development of more potent analogs, the investigation of its potential as a therapeutic agent in other diseases, and the exploration of its mechanisms of action in more detail. Additionally, the development of new methods for the synthesis and purification of this compound could further enhance its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 4-cyano-N-(6-methyl-2-pyridinyl)benzenesulfonamide involves the reaction of 6-methyl-2-pyridinylamine with 4-cyanobenzenesulfonyl chloride in the presence of a base. The reaction yields this compound as a white solid with a high purity.
Scientific Research Applications
4-cyano-N-(6-methyl-2-pyridinyl)benzenesulfonamide has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and infectious diseases. Several studies have shown that this compound exhibits potent anticancer activity by inhibiting the growth and proliferation of cancer cells.
properties
Molecular Formula |
C13H11N3O2S |
|---|---|
Molecular Weight |
273.31 g/mol |
IUPAC Name |
4-cyano-N-(6-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H11N3O2S/c1-10-3-2-4-13(15-10)16-19(17,18)12-7-5-11(9-14)6-8-12/h2-8H,1H3,(H,15,16) |
InChI Key |
CBRROHWQZUVWHD-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C#N |
Canonical SMILES |
CC1=NC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[6-(2-Oxo-2-phenylethyl)-2-piperidinyl]-1-phenylethanone](/img/structure/B263431.png)





![2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B263459.png)


![N-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B263468.png)
![2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B263469.png)
